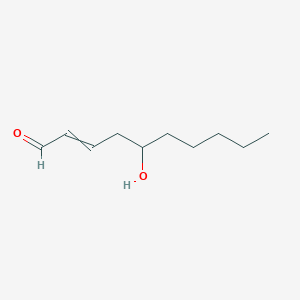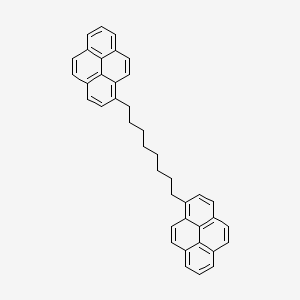
Hexa-1,5-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,5-diyn-3-ol is an organic compound with the molecular formula C6H6O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) attached to a six-carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-1,5-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of this compound ether derivatives with bistrimethylsilylacetylene in the presence of catalytic amounts of cyclopentadienyl cobalt carbonyl (CpCo(CO)2) yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexa-1,5-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Hexa-1,5-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexa-1,5-diyn-3-ol exerts its effects involves interactions with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in a range of chemical reactions, influencing molecular pathways and processes. Specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Comparison with Similar Compounds
Hexa-1,5-diyn-3-ol can be compared with other similar compounds, such as:
Hexa-1,5-diyn-3-ene: Similar structure but with a double bond instead of a hydroxyl group.
Hexa-1,5-diyn-3-one: Contains a carbonyl group instead of a hydroxyl group.
Hexa-1,5-diyn-3-amine: Features an amino group instead of a hydroxyl group.
These compounds share structural similarities but differ in their functional groups, leading to distinct reactivities and applications.
Properties
CAS No. |
61208-13-7 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h1-2,6-7H,5H2 |
InChI Key |
VQCASYRXZJHWSN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



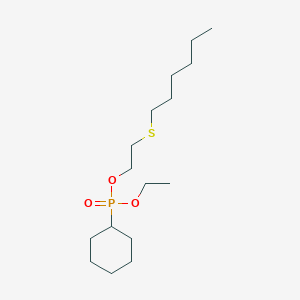
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
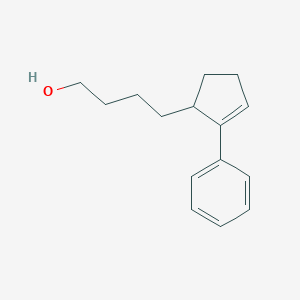
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

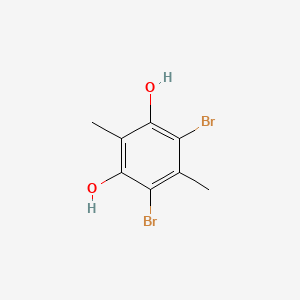
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
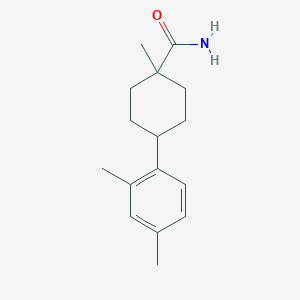
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
